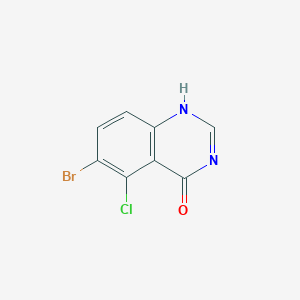![molecular formula C9H12N2O B8030114 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one](/img/structure/B8030114.png)
1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the propan-2-one moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they likely include modulation of signal transduction pathways and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one: This compound shares a similar core structure but lacks the propan-2-one moiety, which can significantly alter its chemical properties and reactivity.
Cyclopent[fg]acenaphthylene-1,2-dione: Another related compound with a fused ring system, but with different functional groups that confer distinct chemical and biological properties.
Uniqueness
1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one is unique due to its specific combination of a cyclopentane ring fused to a pyrazole ring with a propan-2-one moiety.
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)6-11-9-4-2-3-8(9)5-10-11/h5H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBDJTYBYOPICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(CCC2)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
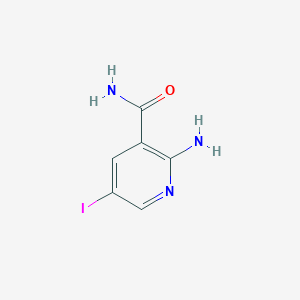
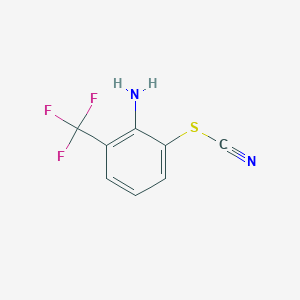
![6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8030063.png)

![2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid](/img/structure/B8030069.png)
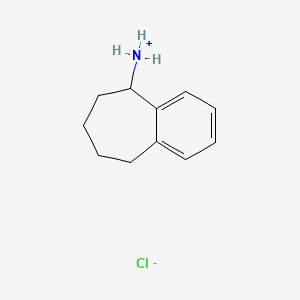
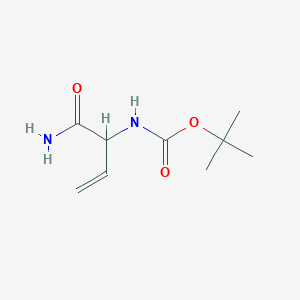
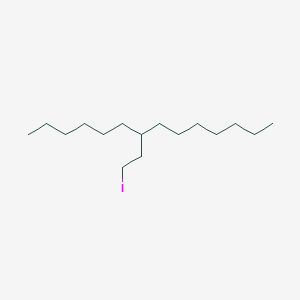
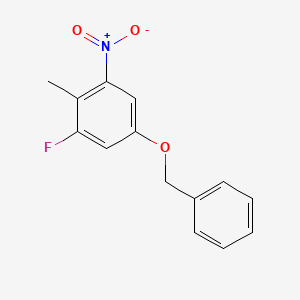
![[3-(4-phenylphenyl)phenyl]boronic acid](/img/structure/B8030091.png)
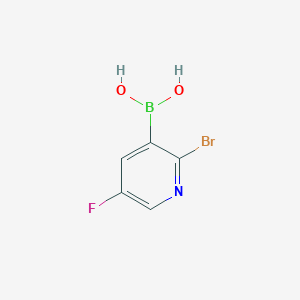
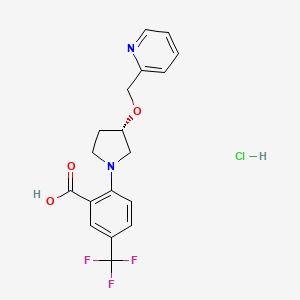
![Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8030104.png)
